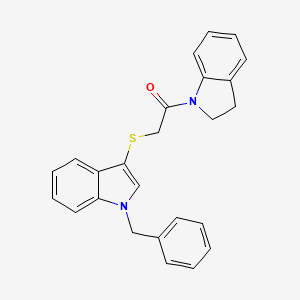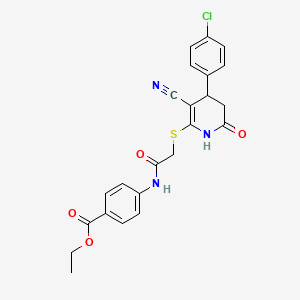
Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthetic intermediate ethyl 4-cyanoacetamido benzoate was used as a precursor for the synthesis of various scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical And Chemical Properties Analysis
Ethyl 4-(2-cyano-2-(2-(4-chlorophenyl)hydrazono)acetamido)benzoate (12c) appears as orange crystals; yield (1.72 g, 93%); m.p. = 210–212 °C. IR (KBr): ʋ/cm −1 = 3392, 3225 (2NH), 2983, 2928 (CH aliphatic), 2222 (C ≡ N), 1712 (C=O ester), 1689 (CONH), 1603 (C=N) .Scientific Research Applications
Synthesis and Characterization
Research in the field of organic synthesis has developed various compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the methodological advancements in creating molecules with specific biological activities (Desai, Shihora, & Moradia, 2007). Another example includes the development of organic intermediates in the degradation of environmental contaminants, showcasing the role of organic chemistry in environmental science and engineering (Sun & Pignatello, 1993).
Antimicrobial and Antitumor Activities
Compounds related to Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate have been explored for their antimicrobial and antitumor properties. For instance, new series of 1,4-dihydropyridines have been synthesized, showing significant antibacterial and antioxidant functions, indicating the potential for pharmaceutical applications (Ghorbani‐Vaghei et al., 2016). Furthermore, the synthesis and biological evaluation of certain derivatives have revealed their potential as antitumor and antimicrobial agents, contributing to the ongoing search for new therapeutic agents (El‐Sayed et al., 2011).
Material Science and Electrochemical Applications
The chemical compound has also found applications in material science, particularly in the development of new materials with specific electrochemical properties. Research into the synthesis, characterization, and electrochemical properties of tetrasubstituted tetraphenylethenes has provided insights into the design of materials with potential applications in electronic devices and energy storage (Schreivogel et al., 2006). Additionally, the creation of efficient, three-dimensional small molecule non-fullerene electron acceptors for photovoltaic devices highlights the role of organic chemistry in the development of renewable energy technologies (Rananaware et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections . The synthesized compounds have the potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-21(29)13-32-22-19(12-25)18(11-20(28)27-22)14-3-7-16(24)8-4-14/h3-10,18H,2,11,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZINWVTAVAZJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



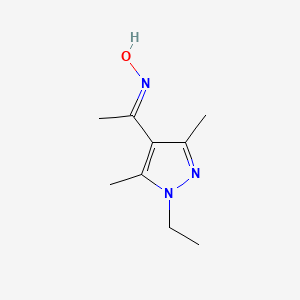
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)
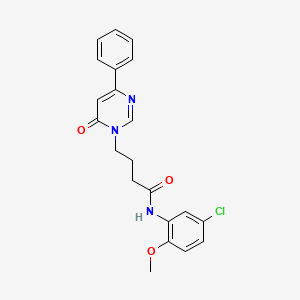
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)

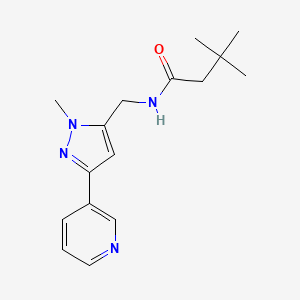
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)

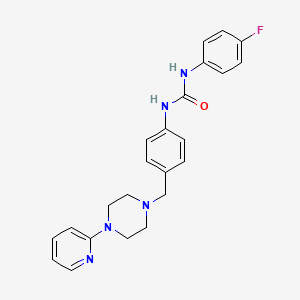
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
